2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzylidene-indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-(difluoromethoxy)benzaldehyde, followed by a condensation reaction with indene-1,3-dione under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,2-difluoro-1,3-benzodioxole: Similar in structure but with a benzodioxole core instead of an indene-dione core.
5-bromo-2-fluorobenzaldehyde: Shares the bromine and fluorine substituents but lacks the indene-dione structure.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains similar halogen and methoxy groups but with a different core structure.
Uniqueness
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of bromine, fluorine, and methoxy groups attached to a benzylidene-indene-dione core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C17H9BrF2O3 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-[[5-bromo-2-(difluoromethoxy)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H9BrF2O3/c18-10-5-6-14(23-17(19)20)9(7-10)8-13-15(21)11-3-1-2-4-12(11)16(13)22/h1-8,17H |
InChI Key |
PYNQJUBSTLVXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC(F)F)C2=O |
Origin of Product |
United States |
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